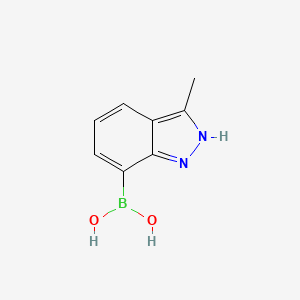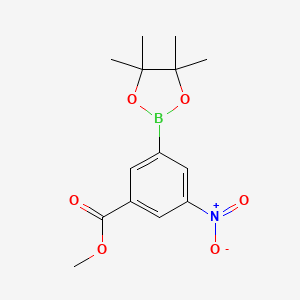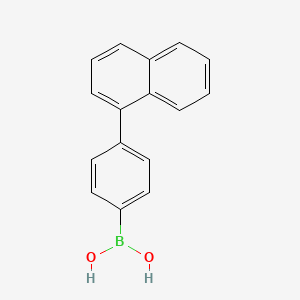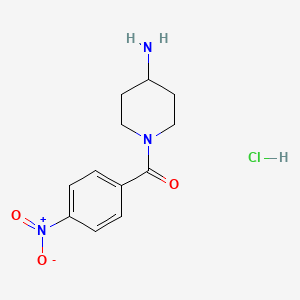![molecular formula C14H18N2O6S B1387131 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid CAS No. 1214083-46-1](/img/structure/B1387131.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 342.37 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid has been used in a variety of scientific research applications. One of the most common applications is as an intermediate for synthesis of other compounds. For example, this compound has been used in the synthesis of a variety of piperidine derivatives, such as 4-amino-2-nitrophenylpiperidine-2-carboxylic acid (3). This compound has also been used as an analytical reagent to study the structure of other compounds, such as amino acids (4). Additionally, this compound has been used to study biochemical and physiological processes, such as the regulation of gene expression (5).
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes responsible for the synthesis of proteins, such as histone deacetylases (HDACs) (6). By inhibiting the activity of these enzymes, this compound can modulate gene expression, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration of the compound and the target enzyme. At low concentrations, this compound has been shown to inhibit the activity of HDACs, leading to an increase in the expression of genes involved in cell proliferation, differentiation, and apoptosis (7). At higher concentrations, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2) (8). This can lead to a decrease in inflammation and pain.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid in lab experiments is its ability to modulate gene expression. This makes it a useful tool for studying a variety of biochemical and physiological processes. However, this compound can also be toxic at high concentrations, so it is important to use caution when handling this compound. Additionally, the mechanism of action of this compound is not fully understood, so there may be potential unknown side effects that have not yet been discovered.
Future Directions
There are several potential future directions for research involving 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid. One potential direction is to further investigate the mechanism of action of this compound and its effects on gene expression. Additionally, research could be conducted to explore the potential therapeutic applications of this compound, such as for the treatment of inflammatory diseases. Finally, research could be conducted to explore the use of this compound as an intermediate for the synthesis of other compounds.
Safety and Hazards
properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-23(21,22)10-6-7-11(13(9-10)16(19)20)15-8-4-3-5-12(15)14(17)18/h6-7,9,12H,2-5,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBSCVQHUEIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



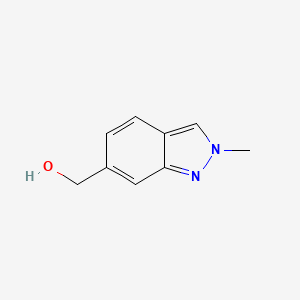
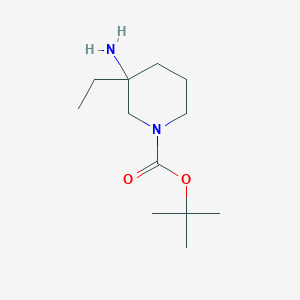
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
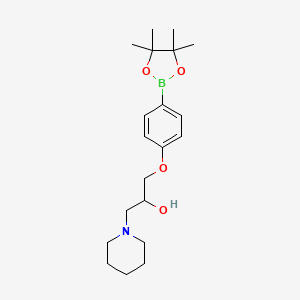
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
